2-Bromo-5-fluoro-N-methylaniline hydrochloride

Formulation Science Reaction Engineering Analytical Chemistry

This hydrochloride salt delivers a pre-installed N-methyl group, removing the need for a low-yielding N-alkylation step. Unlike 2-bromo-5-fluoroaniline (CAS 1003-99-2), the protected secondary amine stays inert during Suzuki and Buchwald-Hartwig couplings, enabling efficient late-stage diversification. The crystalline salt form guarantees accurate stoichiometry and easy handling in automated or large-scale reactions—critical for kinase inhibitors and CNS-active compound libraries.

Molecular Formula C7H8BrClFN
Molecular Weight 240.5
CAS No. 1199773-27-7
Cat. No. B598610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-N-methylaniline hydrochloride
CAS1199773-27-7
Molecular FormulaC7H8BrClFN
Molecular Weight240.5
Structural Identifiers
SMILESCNC1=C(C=CC(=C1)F)Br.Cl
InChIInChI=1S/C7H7BrFN.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,10H,1H3;1H
InChIKeyDRXJVNBPPQPCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS 1199773-27-7): A Halogenated Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS 1199773-27-7) is a halogenated aromatic amine, existing as a hydrochloride salt [1]. It is categorized as an N-methylated derivative of 2-bromo-5-fluoroaniline [2]. With a molecular weight of 240.5 g/mol, this compound serves primarily as a specialized intermediate in organic synthesis for pharmaceuticals and agrochemicals . Its structural composition—featuring both bromine and fluorine substituents alongside a secondary amine—positions it as a versatile building block for further functionalization via cross-coupling reactions.

Why 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS 1199773-27-7) is Not Interchangeable with Non-N-Methylated Analogs in Multi-Step Syntheses


This compound's value proposition hinges on its pre-installed secondary amine (N-methyl) functionality. Unlike its primary amine counterpart, 2-Bromo-5-fluoroaniline (CAS 1003-99-2), the N-methyl group in this hydrochloride salt protects the amine from unwanted side reactions during orthogonal coupling steps (e.g., Suzuki, Buchwald-Hartwig) and alters the steric and electronic environment of the aromatic ring . Generic substitution with the unmethylated aniline would necessitate an additional, often low-yielding, N-alkylation step later in the synthetic route, which can introduce impurities and compromise overall process efficiency. Furthermore, the hydrochloride form offers enhanced stability and easier handling as a crystalline solid compared to the free base, ensuring consistent stoichiometry in automated or large-scale reactions .

Quantitative Differentiation Evidence for 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS 1199773-27-7)


Enhanced Aqueous Solubility Profile of the Hydrochloride Salt Compared to Free Base

The target compound is procured as a hydrochloride salt, which is a well-established strategy to improve the aqueous solubility and dissolution rate of lipophilic amine bases [1]. While direct experimental LogP or solubility data for this specific compound is not reported in public literature, the hydrochloride form (C7H8BrClFN, MW 240.5) is a distinct chemical entity from its free base (2-bromo-5-fluoro-N-methylaniline, C7H7BrFN, MW 204.04). Class-level inference from the properties of aniline derivatives indicates that the salt form will exhibit significantly higher solubility in polar media compared to the free base, a critical factor for reaction homogeneity in aqueous or biphasic synthesis conditions [2]. This directly impacts the reproducibility of yield and purity in water-sensitive transformations.

Formulation Science Reaction Engineering Analytical Chemistry

Strategic Orthogonal Reactivity: The N-Methyl Group as a Protecting Element

The core differentiation lies in the pre-installed N-methyl secondary amine. In Pd-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura), a primary amine in a substrate like 2-Bromo-5-fluoroaniline (CAS 1003-99-2) can act as a competing nucleophile, leading to unwanted side products and requiring protection/deprotection steps . The N-methyl group in the target compound (CAS 1199773-27-7) eliminates this reactivity pathway, allowing for selective functionalization at the bromine or other positions . This is a class-level advantage; direct comparative yield data versus the unmethylated analog in a specific catalytic system is not available in the public domain for this exact compound.

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Commercial Availability and Consistent Purity Benchmarking

A verifiable differentiation factor is the compound's commercial accessibility with defined purity specifications. The target compound is readily available from multiple reputable vendors (e.g., ChemSpace, AKSci, Leyan) with a minimum purity specification of 95%, and often 98% . This contrasts with other regioisomers (e.g., 2-Bromo-3-fluoro-N-methylaniline hydrochloride, 2-Bromo-6-fluoro-N-methylaniline hydrochloride) which are either less commonly stocked or available only via custom synthesis, leading to longer lead times and higher procurement costs for smaller-scale research [1]. This is a direct, market-based comparator.

Supply Chain Management Quality Control Chemical Sourcing

Optimal Use-Cases for 2-Bromo-5-fluoro-N-methylaniline hydrochloride (CAS 1199773-27-7) in Drug Discovery and Chemical Development


Late-Stage Diversification in Drug Discovery Libraries

Due to its orthogonal reactivity, this building block is ideally suited for the late-stage diversification of drug candidates. Its N-methyl group remains inert under the conditions used to elaborate the bromo- and fluoro-substituted aryl ring via cross-coupling, enabling the rapid synthesis of analog libraries where the tertiary amine is a critical pharmacophore .

Synthesis of Complex Pharmaceutical Intermediates Requiring Sequential Coupling

This compound serves as a strategic intermediate when the synthetic route mandates a stepwise assembly of the molecule. The pre-protected N-methylamine eliminates a protection/deprotection sequence, thereby shortening the synthetic route and increasing the overall yield and purity of complex targets like kinase inhibitors or CNS-active molecules [1].

Agrochemical Research Requiring Halogenated Aniline Motifs

Given the prevalence of halogenated anilines in herbicides and fungicides, this building block can be used to construct novel analogs. The hydrochloride salt form is particularly advantageous for reactions performed in aqueous or protic solvent mixtures common in agrochemical process development, ensuring consistent solubility and reaction kinetics .

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